molecular formula C20H22N6O2 B2794776 N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251678-73-5

N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

Cat. No. B2794776
CAS RN: 1251678-73-5
M. Wt: 378.436
InChI Key: NMZUQXGARSJAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is being investigated for its use in various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Abu‐Hashem et al. (2020) demonstrates the chemical versatility of similar compounds in synthesizing a range of heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone. These derivatives exhibit notable COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals their strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. These findings by Ismail et al. (2004) underscore the compound's utility in developing antiprotozoal agents, showcasing its application in combating diseases caused by protozoan pathogens (Ismail et al., 2004).

Serotonin Receptor Antagonism

The creation of conformationally restricted fused imidazole derivatives as serotonin (5-HT3) receptor antagonists for potential treatment of irritable bowel syndrome and chemotherapy-associated nausea and vomiting is explored by Ohta et al. (1996). This research demonstrates the compound's role in neurological and gastrointestinal therapeutic areas, with certain derivatives showing superior potency to existing treatments (Ohta et al., 1996).

Cytotoxicity Studies

The cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells is investigated by Hassan et al. (2014), highlighting the compound's potential in cancer research. These derivatives' structure-activity relationships provide insights into designing more effective anticancer drugs (Hassan, Hafez, & Osman, 2014).

Anti-Hyperglycemic Activity

Moustafa et al. (2021) examine novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. This study underscores the compound's relevance in diabetes research, offering a foundation for developing new therapeutic agents to manage blood glucose levels (Moustafa et al., 2021).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZUQXGARSJAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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